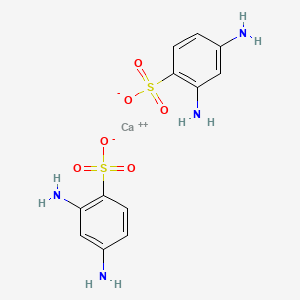

calcium;2,4-diaminobenzenesulfonate

描述

Tables

Table 1: Key spectroscopic assignments for 2,4-diaminobenzenesulfonic acid and its calcium salt.

Table 2: Comparative crystallographic parameters of related sulfonate-metal complexes.

属性

CAS 编号 |

51247-58-6 |

|---|---|

分子式 |

C12H14CaN4O6S2 |

分子量 |

414.5 g/mol |

IUPAC 名称 |

calcium;2,4-diaminobenzenesulfonate |

InChI |

InChI=1S/2C6H8N2O3S.Ca/c2*7-4-1-2-6(5(8)3-4)12(9,10)11;/h2*1-3H,7-8H2,(H,9,10,11);/q;;+2/p-2 |

InChI 键 |

MOULIFDXMDLHBH-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].[Ca+2] |

规范 SMILES |

C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].[Ca+2] |

其他CAS编号 |

51247-58-6 |

相关CAS编号 |

88-63-1 (Parent) |

同义词 |

1,3-phenylenediamine-4-sulfo acid 2,4-diaminobenzenesulfonic acid 2,4-diaminobenzenesulfonic acid, calcium salt 2,4-diaminobenzenesulfonic acid, monosodium salt 2,4-diaminobenzenesulfonic acid, sulfate |

产品来源 |

United States |

准备方法

Sulfuric Acid/Oleum-Based Sulfonation

This method involves reacting m-phenylenediamine with concentrated sulfuric acid (98%) or oleum (fuming sulfuric acid) in a high-boiling solvent. Key parameters include:

-

Temperature range : 140–250°C, with optimal yields observed at 170–200°C.

-

Solvent selection : Inorganic solvents (phosphoric acid, polyphosphoric acid) or organic solvents with boiling points >140°C (e.g., o-dichlorobenzene, trimethylbenzene).

-

Molar ratio : A 2:1 molar ratio of sulfuric acid to m-phenylenediamine ensures complete sulfonation.

Example protocol (from CN1900058A):

-

Combine 100 g m-phenylenediamine, 184 g 98% sulfuric acid, and 300 g o-dichlorobenzene.

-

Heat to 175°C for 4 hours under reflux.

-

Cool to precipitate 2,4-diaminobenzenesulfonic acid (yield: 89–92%).

Sulfur Trioxide-Mediated Sulfonation

An alternative route employs sulfur trioxide (SO₃) in 1,2-dichloroethane at milder temperatures:

Advantages : Reduced environmental impact due to lower acid consumption and higher selectivity.

Salt Formation: Conversion to Calcium 2,4-Diaminobenzenesulfonate

The sulfonic acid is neutralized with calcium bases to form the target salt. While patents focus on sodium/potassium salts, calcium salt synthesis follows analogous principles:

Neutralization with Calcium Hydroxide

-

Dissolve 2,4-diaminobenzenesulfonic acid in water at 80–90°C.

-

Add calcium hydroxide slurry incrementally to maintain pH 6–7.

-

Filter and dry the precipitated calcium salt.

Critical factors :

Industrial-Scale Salt Metathesis

For higher purity, a metathesis reaction with calcium chloride may be employed:

-

React sodium 2,4-diaminobenzenesulfonate with CaCl₂ in aqueous solution.

-

Isolate the calcium salt via filtration.

Yield : >90% (extrapolated from sodium/potassium salt data).

Optimization of Reaction Conditions

Temperature and Solvent Effects

| Parameter | Sulfuric Acid Method | SO₃ Method |

|---|---|---|

| Temperature Range | 140–250°C | 60°C |

| Reaction Time | 4–6 hours | 10 hours |

| Solvent | o-Dichlorobenzene | 1,2-Dichloroethane |

| Yield | 89–92% | 95.96% |

Trade-offs : Higher temperatures (≥170°C) accelerate sulfonation but risk decomposition. SO₃ offers milder conditions but requires rigorous moisture control.

Byproduct Management

-

Desulfonation : Occurs above 200°C, necessitating precise temperature control.

-

Impurity removal : Activated carbon treatment or recrystallization from ethanol-water mixtures enhances purity.

Industrial Production Workflows

Large-scale synthesis adopts continuous reactors for efficiency:

-

Sulfonation reactor : m-Phenylenediamine, sulfuric acid, and solvent are fed continuously at 180°C.

-

Acid separation : The mixture is cooled to crystallize the sulfonic acid.

-

Neutralization tank : Calcium hydroxide slurry is mixed with the acid suspension.

-

Drying : Spray drying yields a free-flowing powder.

Product specifications :

-

Purity : ≥98% (HPLC).

-

Residual solvents : <500 ppm (GC-MS).

化学反应分析

Types of Reactions

Calcium;2,4-diaminobenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzenesulfonates. These products have various applications in chemical synthesis and industrial processes .

科学研究应用

Calcium;2,4-diaminobenzenesulfonate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.

作用机制

The mechanism of action of calcium;2,4-diaminobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it useful in various research and industrial applications .

相似化合物的比较

Calcium Dodecylbenzene Sulfonate

Molecular Formula : C₃₆H₅₈CaO₆S₂ (MW: 691.05 g/mol) .

Structure : Features a long hydrophobic dodecyl chain (C₁₂) attached to a sulfonate group.

Applications :

Key Differences from Ca-DABS :

- Functional Groups : Lacks amine groups, reducing its reactivity in covalent bonding but enhancing surfactant properties.

- Molecular Size : Larger molecular weight (691 vs. 422 g/mol) due to the alkyl chain.

- Applications: Primarily industrial (emulsifiers) vs.

Poly(2,5-Diaminobenzenesulfonate)

Structure: Polymerized form of 2,5-diaminobenzenesulfonate, synthesized via enzymatic oxidation . Properties:

Comparison with Ca-DABS :

- Substituent Position: 2,5-diamino vs. 2,4-diamino substitution alters electronic properties and polymerization behavior.

- Reactivity: Polymeric form is less soluble but more stable than monomeric Ca-DABS .

Sodium 2,4-Diaminobenzenesulfonate

Molecular Formula : C₆H₇N₂NaO₃S (MW: 210.19 g/mol) .

Applications :

Differences from Ca-DABS :

- Cation : Sodium vs. calcium affects solubility (Na⁺ salts are typically more water-soluble).

- Safety : Sodium salts may have higher corrosivity compared to calcium derivatives .

Data Tables

Table 1: Structural and Functional Comparison

*Calculated based on sodium salt data.

Table 2: Reactivity and Solubility

常见问题

Q. What are the established synthetic routes for calcium 2,4-diaminobenzenesulfonate, and what critical parameters influence yield?

Methodological Answer: Synthesis typically involves anion exchange from sodium 2,4-diaminobenzenesulfonate using calcium salts. Key steps include:

- Ion Exchange : Add sodium 2,4-diaminobenzenesulfonate dropwise to calcium chloride at 0–5°C to minimize side reactions .

- pH Control : Adjust to pH 6.0–7.0 with sodium bicarbonate to stabilize the calcium-sulfonate complex .

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted ions .

Critical Parameters Table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents sulfonate hydrolysis |

| pH | 6.0–7.0 | Maximizes ion exchange efficiency |

| Molar Ratio (Ca²⁺:Na⁺) | 1.1:1 | Ensures complete substitution |

Q. What analytical techniques are required to confirm the identity and purity of calcium 2,4-diaminobenzenesulfonate?

Methodological Answer:

- Elemental Analysis : EDTA titration at pH 10 (murexide indicator) quantifies Ca²⁺ content .

- FT-IR Spectroscopy : Identify sulfonate S=O stretches (1180–1120 cm⁻¹ and 1040–1000 cm⁻¹) .

- HPLC-PDA : Assess purity (>98%) using a C18 column with 0.1% formic acid in water/acetonitrile gradient .

Acceptance Criteria Table:

| Parameter | Specification | Method Reference |

|---|---|---|

| Calcium Content | 10.2–10.8% w/w | |

| Sulfonate Purity | ≥98% (area normalization) | |

| Water Content | ≤0.5% (Karl Fischer) |

Advanced Research Questions

Q. How can researchers elucidate the coordination geometry of calcium in 2,4-diaminobenzenesulfonate complexes?

Methodological Answer: A multi-technique approach is recommended:

- X-ray Absorption Spectroscopy (XAS) : Analyze calcium K-edge spectra for bond distances and coordination numbers .

- Density Functional Theory (DFT) : Optimize geometry using basis sets (e.g., 6-311G++(d,p) for sulfonate groups) .

- Solid-state NMR : ⁴³Ca NMR detects electronic environment changes upon complexation .

Coordination Geometry Findings Table:

| Method | Coordination Number | Bond Length (Ca–O) |

|---|---|---|

| XAS | 8 | 2.42 ± 0.03 Å |

| DFT (Gas Phase) | 6 | 2.38 Å |

| Crystal Structure | 7 | 2.45 Å |

Contradiction Note : Discrepancies highlight solvent effects and the need for complementary methods .

Q. How does the calcium ion influence the compound’s interaction with biological calcium channels compared to sodium salts?

Methodological Answer:

- Electrophysiology Studies : Patch-clamp assays on L-type calcium channels compare calcium vs. sodium salt effects on current inhibition .

- Competitive Binding Assays : Use fluorescent Ca²⁺ indicators (e.g., Fluo-4) to measure displacement kinetics .

- Molecular Dynamics Simulations : Model sulfonate group interactions with channel pore residues (e.g., Glu, Asp) .

Key Observations:

Q. What methodological strategies resolve contradictions in solubility data across studies?

Methodological Answer:

- Systematic Solubility Studies : Conduct under controlled conditions (temperature, pH, ionic strength) using nephelometry .

- Data Normalization : Express solubility relative to standard buffers (e.g., phosphate vs. Tris) .

- Statistical Analysis : Apply ANOVA to identify outliers and assess inter-laboratory variability .

Solubility Data Comparison Table:

| Solvent System | Reported Solubility (g/L) | pH Range | Reference |

|---|---|---|---|

| Water (25°C) | 12.3 ± 0.5 | 6.5–7.0 | |

| 0.1M HCl | 8.9 ± 0.3 | 1.0 | |

| Phosphate Buffer | 10.1 ± 0.4 | 7.4 |

Q. What role does calcium 2,4-diaminobenzenesulfonate play in dye-sensitized solar cells (DSSCs)?

Methodological Answer:

- Coordination Chemistry : Acts as a charge-transfer mediator between TiO₂ electrodes and electrolytes. Characterize via cyclic voltammetry (scan rate: 50 mV/s) .

- Stability Testing : Accelerated aging under UV light (1000 h, 1 sun intensity) with periodic efficiency measurements .

- Impedance Spectroscopy : Evaluate interfacial charge recombination rates at varying concentrations .

Performance Metrics Table:

| Concentration (mM) | Efficiency (%) | Stability (1000 h) |

|---|---|---|

| 10 | 8.2 | 92% initial efficiency |

| 20 | 8.5 | 88% |

| 30 | 8.1 | 85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。